![molecular formula C25H22N4O2S B2730213 5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896294-16-9](/img/structure/B2730213.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by a unique fusion of multiple ring structures. This compound's intricate framework includes a thiazolotriazole core, isoquinoline, and a furan ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions:
Formation of Thiazolotriazole Core: : The initial step involves synthesizing the thiazolo[3,2-b][1,2,4]triazole moiety through a cyclization reaction of appropriate precursors under controlled conditions.
Attachment of Isoquinoline and Furan Rings: : Subsequent steps involve coupling reactions where the 3,4-dihydroisoquinolin-2(1H)-yl and furan-2-yl groups are introduced. These steps require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable processes, often involving continuous flow reactors to maintain consistent reaction conditions and product quality. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides or quinones.
Reduction: : Can be reduced using appropriate reducing agents to yield saturated analogs.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: : Conditions often involve polar aprotic solvents and suitable catalysts to facilitate the reaction.
Major Products
Oxidation Products: : Typically includes oxo-derivatives of the original compound.
Reduction Products: : Result in hydrogenated analogs.
Substitution Products: : Depend on the substituent and the position of substitution.
科学研究应用
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: : Utilized in material science for developing advanced materials with specific properties.
作用机制
The biological effects of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol are often mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their function and triggering a cascade of biochemical pathways. Detailed studies are required to elucidate its precise mechanism of action.
相似化合物的比较
Similar Compounds
Isoquinoline Derivatives: : Share the isoquinoline moiety but differ in other structural features.
Thiazolotriazole Compounds: : Contain the thiazolotriazole core but lack the specific substituents present in this compound.
Furan-Containing Compounds: : Possess the furan ring but vary in their additional ring structures and substituents.
Highlighting Uniqueness
So, what do you think?
属性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-16-8-10-18(11-9-16)21(28-13-12-17-5-2-3-6-19(17)15-28)22-24(30)29-25(32-22)26-23(27-29)20-7-4-14-31-20/h2-11,14,21,30H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPWRSUKQZJNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2730132.png)
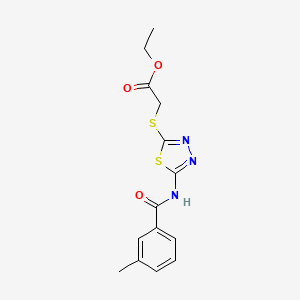
![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(5-chloropyridin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2730141.png)

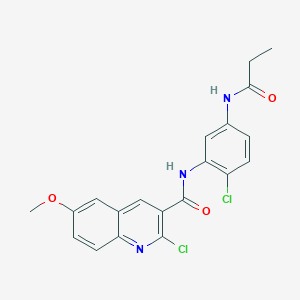
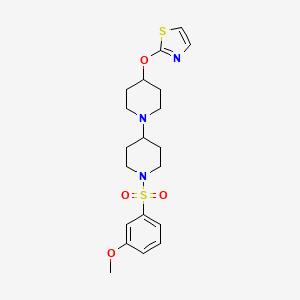

![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)
![Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate](/img/structure/B2730148.png)
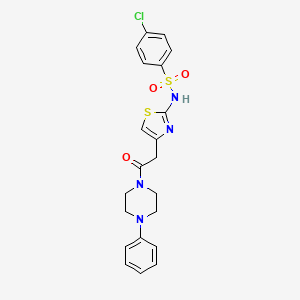
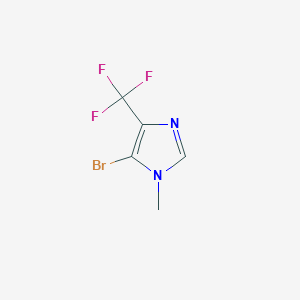
![1,4'-bipiperidin-1'-yl[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2730152.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)
